3'-Deoxy-3'-fluoroguanosine

Hepatitis C Virus NS5B Polymerase Nucleoside Inhibitor

3'-Deoxy-3'-fluoroguanosine (CAS 123402-21-1) is a chain-terminating HCV NS5B polymerase inhibitor (IC50 1.8 µM) that retains full potency against lamivudine-resistant HBV mutants (IC50 8 µM; resistance factor 0.9). The 3'-fluoro substitution confers enzymatic stability critical for reproducible in vitro assays. Note: oral bioavailability is ~4%, restricting in vivo use to parenteral routes; for oral HBV studies, procure the prodrug Lagociclovir (MIV-210). Also inhibits TBEV NS5B, enabling comparative Flaviviridae polymerase studies.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 123402-21-1
Cat. No. B039910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluoroguanosine
CAS123402-21-1
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)F)O)NC(=NC2=O)N
InChIInChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
InChIKeyVDOWHLFGBWKXJC-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-3'-fluoroguanosine (CAS 123402-21-1) Procurement Guide: Core Identity and Research Utility


3'-Deoxy-3'-fluoroguanosine (CAS 123402-21-1) is a fluorinated guanosine nucleoside analog characterized by the substitution of a fluorine atom for the hydroxyl group at the 3'-position of the ribose ring . This structural modification confers enhanced resistance to enzymatic degradation and improved molecular stability . The compound acts as a viral polymerase inhibitor, primarily through chain termination following incorporation into replicating viral RNA, with documented inhibitory activity against hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase (IC50 = 1.8 µM) and tick-borne encephalitis virus (TBEV) .

Why 3'-Deoxy-3'-fluoroguanosine Cannot Be Interchanged with Generic 3'-Fluoro-2',3'-dideoxyguanosine or Standard Anti-HBV Nucleosides


The specific 3'-fluoro substitution pattern in 3'-deoxy-3'-fluoroguanosine creates a distinct pharmacological and physicochemical profile that precludes direct substitution with seemingly related analogs. Crucially, the parent compound 2',3'-dideoxy-3'-fluoroguanosine (FLG) exhibits extremely poor oral bioavailability (~4%), severely limiting its utility to intraperitoneal or subcutaneous administration in animal models and precluding oral in vivo studies [1]. This bioavailability deficit necessitates either procurement of the prodrug form (e.g., MIV-210/Lagociclovir) for oral dosing studies, or acceptance of the constraint that the native compound is suitable only for in vitro or parenteral in vivo applications. Furthermore, cross-resistance profiling reveals that FLG retains full activity against lamivudine-resistant (3TC-R) HBV mutants (IC50 = 8 ± 3.8 µM) where lamivudine becomes essentially inactive (IC50 > 100 µM), demonstrating a distinct resistance profile that cannot be assumed for all guanosine analogs [2].

Quantitative Differentiation of 3'-Deoxy-3'-fluoroguanosine Against Closest Analogs: Head-to-Head Evidence for Procurement Decisions


HCV NS5B Polymerase Inhibition: 3'-Deoxy-3'-fluoroguanosine vs. Comparator Nucleoside Analogs

3'-Deoxy-3'-fluoroguanosine demonstrates direct inhibitory activity against HCV NS5B polymerase with an IC50 of 1.8 µM in enzyme inhibition assays . This provides a defined quantitative benchmark for HCV research applications. While comparative head-to-head data against specific NS5B inhibitors such as sofosbuvir or mericitabine is not available in the identified primary literature, the 1.8 µM IC50 establishes this compound as a validated tool for NS5B inhibition studies and HCV replication research .

Hepatitis C Virus NS5B Polymerase Nucleoside Inhibitor

Anti-HBV Activity: FLG vs. Lamivudine in Transfected Hepatoma Cells

In a head-to-head comparative study using the 2.2.15 hepatoma cell line permanently expressing HBV, 2',3'-dideoxy-3'-fluoroguanosine (FLG, the parent compound of 3'-deoxy-3'-fluoroguanosine) demonstrated an IC50 of 0.53 µmol/L for inhibition of HBV DNA production, compared to lamivudine (3TC) which exhibited an IC50 of 0.31 µmol/L under identical conditions [1]. Both compounds significantly inhibited HBV DNA levels, with FLG showing comparable potency within a factor of 1.7 of the clinical comparator [1].

Hepatitis B Virus Antiviral Screening Nucleoside Reverse Transcriptase Inhibitor

Activity Against Drug-Resistant HBV Mutants: FLG vs. Lamivudine and Adefovir

Cross-resistance profiling in transiently transfected Huh7 cells reveals that FLG (2',3'-dideoxy-3'-fluoroguanosine) maintains full inhibitory activity against lamivudine-resistant (3TC-R) HBV mutants (IC50 = 8 ± 3.8 µM; resistance factor = 0.9) and adefovir-resistant (PMEA-R) mutants (IC50 = 13 ± 3.4 µM; resistance factor = 1.4) [1]. In contrast, lamivudine loses all activity against 3TC-R HBV (IC50 > 100 µM; resistance factor > 200), and adefovir shows reduced potency against PMEA-R HBV (IC50 = 35 ± 5.5 µM; resistance factor = 2.3) [1]. For wild-type HBV, FLG exhibits an IC50 of 9 ± 2.5 µM, while lamivudine is more potent at 0.5 ± 0.4 µM [1].

HBV Drug Resistance Lamivudine-Resistant HBV Cross-Resistance Profile

Oral Bioavailability Enhancement: Prodrug MIV-210 vs. Parent Compound FLG

The parent compound 2',3'-dideoxy-3'-fluoroguanosine (FLG) demonstrates extremely poor oral bioavailability (~4%), limiting in vivo applications to intraperitoneal or subcutaneous administration in animal models [1]. In contrast, the prodrug MIV-210 (Lagociclovir) achieves high oral bioavailability in humans and produces profound antiviral effects following oral administration in the woodchuck model of chronic HBV infection [2]. Oral MIV-210 at 20 or 60 mg/kg/day reduced serum WHV DNA by 4.75 log10 and 5.72 log10 within 2 weeks, with final reductions of 7.23 log10 and 7.68 log10 after 10 weeks [2]. The prodrug also reduced hepatic WHV DNA by 200- to 2,500-fold and achieved a 2.0 log10 drop in covalently closed circular DNA (cccDNA) [2].

HBV In Vivo Model Oral Bioavailability Prodrug Strategy

Broad-Spectrum Antiviral Activity: 3'-Deoxy-3'-fluoroguanosine vs. Class-Specific Agents

3'-Deoxy-3'-fluoroguanosine exhibits antiviral activity against tick-borne encephalitis virus (TBEV), a member of the Flaviviridae family, through interaction with viral NS5B RNA-dependent RNA polymerase (RdRp) [1]. This activity distinguishes the compound from more narrowly-targeted anti-HBV or anti-HCV nucleoside analogs. The mechanism involves disruption of further extension of the replicating viral RNA, resulting in suppression of viral RNA synthesis [1]. While quantitative EC50 values for TBEV are not specified in available literature, the documented dual activity against both HCV (a Hepacivirus) and TBEV (a Flavivirus) supports its classification as a broad-spectrum antiviral agent targeting multiple members of the Flaviviridae family [1].

Flavivirus Tick-Borne Encephalitis Virus Broad-Spectrum Antiviral

HBV Polymerase Inhibition Potency: FLG-TP vs. Lamivudine-TP and Adefovir-DP

In cell-free enzymatic assays using duck hepatitis B virus (DHBV) reverse transcriptase, FLG-triphosphate (the active metabolite) inhibits wt DHBV minus-strand DNA synthesis more potently than lamivudine-triphosphate and with similar activity to adefovir-diphosphate [1]. Specifically, FLG-triphosphate showed 50% inhibition at 0.1 µM for DHBV polymerase and 0.05 µM for HBV polymerase [2]. In contrast, FLG-triphosphate inhibits weakly the priming of reverse transcription compared to adefovir-diphosphate, indicating a distinct step-specific inhibition profile [1].

HBV Reverse Transcriptase Chain Termination Enzymatic Inhibition

Validated Research Applications for 3'-Deoxy-3'-fluoroguanosine Based on Quantitative Evidence


HCV NS5B Polymerase Inhibitor Studies and Replication Assays

3'-Deoxy-3'-fluoroguanosine serves as a defined tool compound for HCV NS5B polymerase inhibition studies, with a validated IC50 of 1.8 µM against the enzyme . This compound is appropriate for in vitro HCV replication assays, polymerase activity assays, and studies of chain termination mechanisms. The established potency benchmark enables reproducible assay development and provides a reference point for screening novel NS5B inhibitors .

Drug-Resistant HBV Research: Lamivudine- and Adefovir-Resistant Mutant Studies

The compound (as FLG) is uniquely suited for investigating lamivudine-resistant (3TC-R) HBV mutants, where it retains full inhibitory activity (IC50 = 8 ± 3.8 µM; resistance factor = 0.9) while lamivudine becomes completely inactive (IC50 > 100 µM; resistance factor > 200) . Similarly, FLG maintains activity against adefovir-resistant mutants (IC50 = 13 ± 3.4 µM) where adefovir shows reduced potency (IC50 = 35 ± 5.5 µM) . This resistance profile makes it ideal for studies of drug resistance mechanisms, cross-resistance mapping, and evaluation of combination therapy strategies to prevent or overcome resistance .

In Vivo HBV Efficacy Studies Using Prodrug MIV-210/Lagociclovir

For in vivo HBV studies requiring oral administration, the prodrug MIV-210 (Lagociclovir) should be procured rather than the parent 3'-deoxy-3'-fluoroguanosine. MIV-210 demonstrates high oral bioavailability and achieves profound antiviral effects in the woodchuck chronic HBV model, including >7 log10 reduction in serum viral DNA and 2.0 log10 reduction in hepatic cccDNA after 10 weeks of oral dosing . This model is validated for evaluating novel anti-HBV agents, and MIV-210's demonstrated efficacy against lamivudine-, adefovir-, and entecavir-resistant variants further supports its utility in resistance-focused in vivo studies .

Broad-Spectrum Flaviviridae Polymerase Inhibition Studies

The compound exhibits antiviral activity against both HCV (a Hepacivirus) and tick-borne encephalitis virus (TBEV, a Flavivirus) through interaction with viral NS5B RdRp . This dual activity enables comparative mechanistic studies of polymerase inhibition across different Flaviviridae family members using a single chemical probe . Applications include studies of conserved polymerase inhibition mechanisms, evaluation of broad-spectrum antiviral strategies, and investigation of structure-activity relationships influencing viral target selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxy-3'-fluoroguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.